molecular formula C15H20N4O3 B5464228 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide

2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5464228
M. Wt: 304.34 g/mol
InChI Key: ZUGAKOYDWHRGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide, also known as ODAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODAA is a spirocyclic compound that contains a pyridine ring and an acetamide group. It was first synthesized in 2013 by a group of researchers at the University of Tokyo, Japan. Since then, several studies have been conducted to investigate the properties and potential applications of ODAA.

Mechanism of Action

The mechanism of action of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide has also been shown to modulate the expression of certain genes that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide has been shown to reduce the production of inflammatory cytokines, which play a role in the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide is that it can be easily synthesized in a laboratory setting. It has also been found to have low toxicity, making it a potentially safe compound for use in scientific research. However, one of the limitations of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide is that its mechanism of action is not yet fully understood. Additionally, more research is needed to determine its efficacy and safety in vivo.

Future Directions

There are several future directions for research on 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide analogs that may have improved efficacy and safety profiles. Additionally, further studies are needed to investigate the potential use of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide in the treatment of other types of cancer and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide and its potential therapeutic applications.
In conclusion, 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory properties, and its simple synthesis method makes it a potentially useful compound for scientific research. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide involves a multi-step process that includes the reaction of 1,2-diaminocyclohexane with pyridine-2-carboxaldehyde to form a Schiff base, which is then reacted with acetyl chloride to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide has been found to have several potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer and glioblastoma. 2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(2-oxo-1-oxa-3,9-diazaspiro[4.5]decan-9-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c20-13(17-8-12-4-1-2-6-16-12)9-19-7-3-5-15(11-19)10-18-14(21)22-15/h1-2,4,6H,3,5,7-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGAKOYDWHRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC(=O)O2)CN(C1)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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